

Interpreting mass spectrum of pentyl isovalerate and its fragments.

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Technical Support Center: Mass Spectrometry Analysis

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental data. Below you will find frequently asked questions and guides related to mass spectrometry.

FAQs: Interpreting the Mass Spectrum of Pentyl Isovalerate

Question: What are the expected major fragments in the mass spectrum of **pentyl isovalerate**, and what are their mass-to-charge ratios (m/z)?

Answer:

The mass spectrum of **pentyl isovalerate** is characterized by several key fragments resulting from specific cleavage patterns of the ester. The molecular ion ([M]+) peak is expected at an m/z corresponding to its molecular weight, which is approximately 172.27 g/mol .[1][2] However, this peak may be of low intensity or absent. The most prominent peaks arise from alpha-cleavage and McLafferty rearrangement.



Below is a summary of the principal fragments, their proposed identities, and observed mass-to-charge ratios.

m/z	Proposed Fragment Identity	Fragmentation Pathway
172	[C10H20O2]+	Molecular Ion
103	[CH3CH(CH3)CH2C(O)OH]+	McLafferty Rearrangement
85	[CH3CH(CH3)CH2CO] ⁺	Alpha-cleavage (loss of the pentoxy group)
70	[C5H10]+	Beta-cleavage of the pentyl group
57	[CH3CH(CH3)CH2] ⁺	Cleavage of the isovaleryl group
43	[CH3CH(CH3)]+	Cleavage within the isovaleryl group

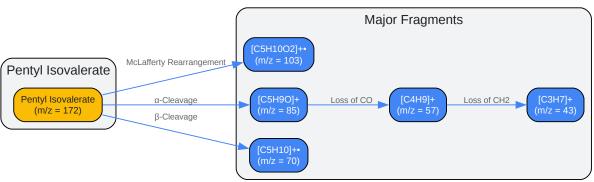
Question: Can you illustrate the fragmentation pathway of **pentyl isovalerate**?

Answer:

Certainly. The fragmentation of **pentyl isovalerate** in a mass spectrometer primarily follows predictable pathways for esters, including alpha-cleavages around the carbonyl group and a characteristic McLafferty rearrangement. The following diagram illustrates these key fragmentation steps.



Fragmentation Pathway of Pentyl Isovalerate



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Caption: Fragmentation of **Pentyl Isovalerate**.

Question: What experimental protocol is typically used for analyzing **pentyl isovalerate** by mass spectrometry?

Answer:

A common and effective method for the analysis of a volatile ester like **pentyl isovalerate** is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Pentyl Isovalerate

- Sample Preparation:
 - Dilute the **pentyl isovalerate** sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.



- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column is suitable (e.g., a 30 m x 0.25 mm ID, 0.25 μm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[3]
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
 - Solvent Delay: A solvent delay of 3-4 minutes is used to prevent the solvent peak from damaging the filament.
- Data Analysis:
 - The total ion chromatogram (TIC) is used to identify the retention time of pentyl isovalerate.
 - The mass spectrum corresponding to the chromatographic peak is extracted and compared with a reference library (e.g., NIST) for confirmation.



 The fragmentation pattern is analyzed to confirm the structure, as detailed in the FAQs above.

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